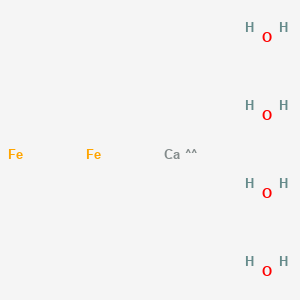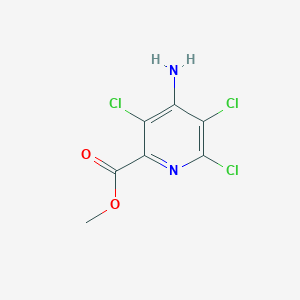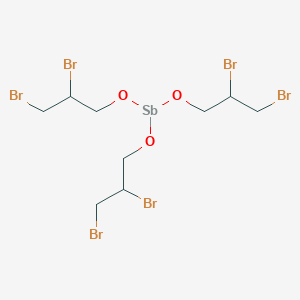
Phosphoramidothioic acid, O,O-bis(p-chlorophenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoramidothioic acid, O,O-bis(p-chlorophenyl) ester, commonly known as paraoxon, is an organophosphate compound that is widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. Para-oxon is used to study the mechanisms of action of acetylcholinesterase inhibitors and to develop new drugs that target this enzyme.
Aplicaciones Científicas De Investigación
Paraoxon is widely used in scientific research to study the mechanisms of action of acetylcholinesterase inhibitors. It is also used to develop new drugs that target this enzyme. Para-oxon is used in vitro to study the kinetics of acetylcholinesterase inhibition and to screen for potential inhibitors. In vivo, para-oxon is used to study the effects of acetylcholinesterase inhibition on behavior, cognition, and physiological functions.
Mecanismo De Acción
Paraoxon is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, para-oxon increases the levels of acetylcholine in the synaptic cleft, leading to overstimulation of cholinergic receptors. This can cause a range of physiological and behavioral effects, including muscle tremors, convulsions, respiratory distress, and death.
Biochemical and Physiological Effects:
Paraoxon has a range of biochemical and physiological effects, depending on the dose and route of administration. In vitro, para-oxon inhibits acetylcholinesterase activity in a dose-dependent manner, with higher doses leading to more complete inhibition. In vivo, para-oxon can cause a range of effects, including tremors, convulsions, respiratory distress, and death. Para-oxon is also a potent neurotoxin, and chronic exposure can lead to neurological damage and cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Paraoxon is a useful tool for studying the mechanisms of action of acetylcholinesterase inhibitors and for developing new drugs that target this enzyme. It is relatively easy to synthesize and is readily available from chemical suppliers. However, para-oxon is highly toxic and must be handled with extreme care. It is also unstable and can degrade over time, making it difficult to work with in some experimental settings.
Direcciones Futuras
There are many potential future directions for research on paraoxon and acetylcholinesterase inhibitors. One area of interest is the development of new drugs that target acetylcholinesterase but have fewer side effects than current drugs. Another area of interest is the use of para-oxon and other acetylcholinesterase inhibitors as tools for studying the mechanisms of neurological diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in developing new methods for synthesizing para-oxon and other organophosphates that are more efficient and environmentally friendly.
Métodos De Síntesis
Paraoxon is synthesized by the reaction between p-chlorophenyl diethyl phosphorothioate and diethyl phosphorochloridate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is obtained as a colorless oil, which can be purified by distillation or recrystallization.
Propiedades
Número CAS |
15045-55-3 |
|---|---|
Fórmula molecular |
C12H10Cl2NO2PS |
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
1-[amino-(4-chlorophenoxy)phosphinothioyl]oxy-4-chlorobenzene |
InChI |
InChI=1S/C12H10Cl2NO2PS/c13-9-1-5-11(6-2-9)16-18(15,19)17-12-7-3-10(14)4-8-12/h1-8H,(H2,15,19) |
Clave InChI |
DPKYVAVOFSDHOU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OP(=S)(N)OC2=CC=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1OP(=S)(N)OC2=CC=C(C=C2)Cl)Cl |
Otros números CAS |
15045-55-3 |
Sinónimos |
Phosphoramidothioic acid O,O-bis(p-chlorophenyl) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




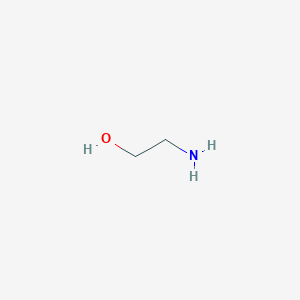
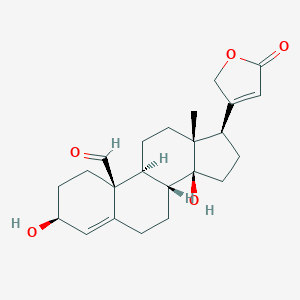
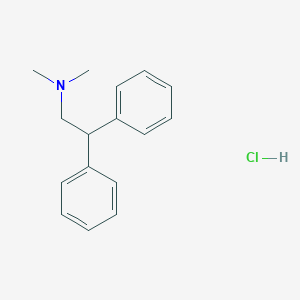
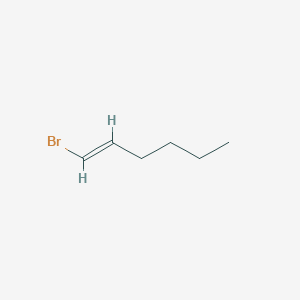
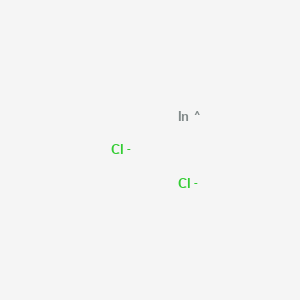

![1-[(dimethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B87659.png)
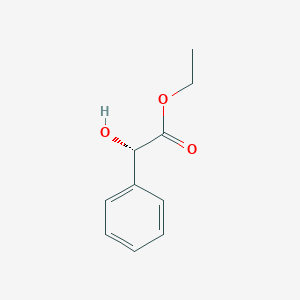
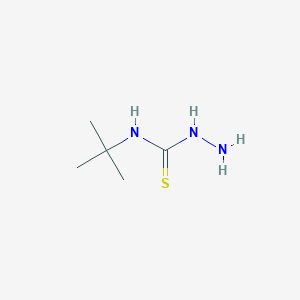
![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B87676.png)
